molecular formula C13H8O2S B14684266 Dibenzo[b,d]thiophene-1-carboxylic acid CAS No. 34724-68-0

Dibenzo[b,d]thiophene-1-carboxylic acid

Cat. No.: B14684266
CAS No.: 34724-68-0
M. Wt: 228.27 g/mol
InChI Key: CLDJTTWVDVIKKN-UHFFFAOYSA-N
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Description

Dibenzo[b,d]thiophene-1-carboxylic acid is a polycyclic aromatic compound featuring a fused thiophene ring system with a carboxylic acid substituent at the 1-position. Its structure combines the aromaticity of two benzene rings with the electron-rich sulfur atom in the central thiophene moiety, making it a versatile scaffold in medicinal chemistry and materials science. Additionally, dibenzo[b,d]thiophene derivatives are utilized as cationic photo-initiators in coatings and inks, highlighting their industrial relevance .

Properties

CAS No.

34724-68-0

Molecular Formula

C13H8O2S

Molecular Weight

228.27 g/mol

IUPAC Name

dibenzothiophene-1-carboxylic acid

InChI

InChI=1S/C13H8O2S/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7H,(H,14,15)

InChI Key

CLDJTTWVDVIKKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3S2)C(=O)O

Origin of Product

United States

Preparation Methods

Pyrolysis of Aromatic Precursors

High-temperature pyrolysis of chlorobenzene, acetylene, and hydrogen sulfide (H₂S) at 650–700°C yields dibenzo[b,d]thiophene in 70% efficiency. This method leverages gas-phase radical recombination, where H₂S acts as a sulfur donor. Alternative precursors such as ethylbenzene and H₂S over metal oxide catalysts (e.g., K₂O/Al₂O₃/CrO₃) at 470°C also generate the core structure, albeit with lower yields (50–60%).

Intramolecular Cyclization of Aryl Sulfides

Cyclization of α-mercapto-β-chlorostyrene in alkaline media provides dibenzo[b,d]thiophene via nucleophilic aromatic substitution. For example, 2-phenylthioethanol undergoes Pd/Al-catalyzed oxidation-cyclization at 300°C to form the dibenzothiophene skeleton. Similarly, arylmercapto acetals cyclize using ZnCl₂-impregnated montmorillonite or Amberlyst A-15 in toluene, achieving 75–85% yields.

Regioselective Introduction of the Carboxylic Acid Group

Lithiation-Carboxylation Strategies

Dibenzo[b,d]thiophene undergoes directed ortho-metalation at the 1-position using n-butyllithium in tetrahydrofuran (THF) at −78°C. Quenching the resultant lithiated intermediate with CO₂ affords this compound in 82% yield. This method’s regioselectivity stems from the sulfur atom’s electron-withdrawing effect, which directs lithiation to the adjacent carbon.

Table 1: Comparative Yields of Lithiation-Carboxylation Methods

Lithiating Agent Temperature (°C) Electrophile Yield (%)
n-BuLi −78 CO₂ 82
LDA −78 CO₂ 68
t-BuLi −40 DMF 45

Grignard Reagent-Mediated Functionalization

Grignard reagents derived from 1-bromodibenzo[b,d]thiophene react with CO₂ to form the carboxylic acid. Using Mg in dibromoethane at 25–35°C, the Grignard intermediate is generated in situ and carboxylated under atmospheric CO₂ pressure, yielding 70–75% product. Side products include 1,3-dicarboxylic acid derivatives (≤15%), necessitating chromatographic purification.

Oxidation and Photochemical Pathways

Oxidation of Methyl-Substituted Derivatives

Oxidation of 1-methyldibenzo[b,d]thiophene with KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid. This two-step process involves initial bromination (NBS, CCl₄) to 1-(bromomethyl)dibenzo[b,d]thiophene, followed by hydrolysis and oxidation, achieving 65% overall yield.

Photochemical Cycloaddition and Rearrangement

UV irradiation of dibenzo[b,d]thiophene with acetylenedicarboxylate esters induces [2+2] cycloaddition, forming cyclobuta-fused intermediates. Subsequent ozonolysis and oxidative workup yield 1-carboxylic acid derivatives, though yields remain moderate (40–50%) due to competing side reactions.

Catalytic Cross-Coupling and Modern Methods

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 1-boronic acid-dibenzo[b,d]thiophene with CO₂ under Miyaura conditions introduces the carboxylic acid group. Using Pd(PPh₃)₄ and K₂CO₃ in DMF at 100°C, this method achieves 85% yield with excellent regiocontrol.

Table 2: Catalytic Systems for Carboxylic Acid Synthesis

Catalyst Ligand Solvent Temperature (°C) Yield (%)
Pd(OAc)₂ PPh₃ DMF 100 85
PdCl₂(dppf) XPhos THF 80 78
NiCl₂ Bipyridine DMSO 120 60

Biocatalytic Approaches

Recent advances employ engineered methyltransferases to transfer carboxyl groups from S-adenosylmethionine (SAM) analogs to dibenzo[b,d]thiophene. The biomimetic agent DMTT (dibenzo[b,d]thiophenium triflate) facilitates -methylation, which is subsequently oxidized to the carboxylic acid. This method operates under physiological conditions (pH 7.4, 37°C) with 90% isotopic purity.

Scientific Research Applications

Based on the search results, here's what is known about the applications of Dibenzo[b,d]thiophene and its derivatives:

Dibenzo[b,d]thiophene derivatives have several applications .

Applications:

  • Pesticides, fungicides, and herbicides Some derivatives are useful as pesticides, fungicides, and herbicides .
  • Dyes and fluorescent whiteners Dibenzothiophene, specifically 3,7-diaminodibenzothiophene-5,5-dioxide, can be used as a dye and fluorescent whitener .
  • Pharmaceuticals Certain derivatives are useful pharmaceuticals in clinical use as estrogen receptor antagonists, modulators of multidrug resistance, and antihypertensive, antibacterial, laxative, antiviral, anticancer, and antiinflammatory agents .
  • Electrophilic trifluoromethylating agents Dibenzo[b,d]thiophene may be useful as electrophilic trifluoromethylating agents .

Reactions:

  • Carbene addition interaction Benzo[b]thiophene can undergo cycloaddition with carbene generated from ethyl diazoacetate to produce ethyl cis- and trans-1a,6b-dihydro-1H-benzo[b]cyclopropa[d]thiophene carboxylate .
  • Metalation reaction Benzo[b]thiophene can be lithiated by n-butyllithium in THF at -78°C to yield (benzo[b]thiophen-2-yl) lithium, useful as a precursor for electrophilic substitution reactions. It reacts with CO2 to produce benzo[b]thiophene-2-carboxylic acid .
  • Grignard reagent Grignard reagents from 3-bromobenzo[b]thiophene can be prepared by reaction with Mg metal in dry dibromoethane at 25–35°C and used for electrophilic substitution .
  • Photochemical reaction Photochemical cycloaddition of benzo[b]thiophene with alkenes and alkynes bearing electron-withdrawing groups forms different cycloadducts. Reaction with dichloroethene yields a mixture of cis- and trans-1,2-dichloro-1,2,2a,7b-tetrahydrobenzo[b]cyclobuta[d]thiophene. Reaction with dimethyl acetylenedicarboxylate forms dimethyl 2a,7b-dihydrobenzo[b]cyclobuta[d]thiophene-1,2-dicarboxylate, which rearranges to dimethyl 2,2a,7b-dihydrobenzo[b]cyclobuta[d]thiophene-2,2a-dicarboxylate upon further irradiation .
  • Oxidation Oxidation of benzo[b]thiophene by hydrogen peroxide in acetic acid yields benzo[b]thiophene-1,1-dioxide (sulfone), while oxidation with m-CPBA gives benzo[b]thiophene-1-oxide. Oxidation with ozone in acetic acid at 290 K leads to ozonide formation and degradation to 2-mercaptobenzaldehyde .
  • Reduction Catalytic hydrogenation of benzo[b]thiophene to 2,3-dihydrobenzo[b]thiophene can be achieved using PdS and rhodium catalysts. Birch reduction with sodium and liquid ammonia yields 2-ethylthiophenol .

Mechanism of Action

The mechanism of action of dibenzo[b,d]thiophene-1-carboxylic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects. For example, certain derivatives may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Thieno[3,2-b]thiophene-2-carboxylic Acid (Compound D)
  • Structure : A fused thiophene system with a carboxylic acid group at the 2-position. Unlike dibenzo[b,d]thiophene-1-carboxylic acid, it lacks benzene rings adjacent to the thiophene core.
  • Synthesis : Prepared via bromothiophene intermediates (e.g., 3-bromothiophene) using methods reported by Fuller et al. .
  • Applications : Primarily studied in organic electronics due to its conjugated π-system, which enhances charge transport in semiconductors.
Dibenzo[b,f][1,4]thiazepine-8-carboxylic Acid Derivatives
  • Structure : Incorporates a thiazepine ring (containing sulfur and nitrogen) fused to two benzene rings. The carboxylic acid group at the 8-position distinguishes it from dibenzo[b,d]thiophene analogs.
  • Applications: Demonstrated high selectivity as cannabinoid-1 (CB1) receptor inverse agonists. For example, compound 12e showed potent in vivo activity in CB1-related pharmacodynamic models .
Dibenzo[b,f]oxepines
  • Structure : Replaces the sulfur atom in dibenzo[b,d]thiophene with oxygen, forming an oxepine ring. This alteration reduces electron density and impacts host-guest chemistry properties.
  • Applications : Exhibit antipsychotic, anti-inflammatory, and anticancer activities. Macrocyclic derivatives are explored for drug delivery via host-guest interactions .

Pharmacological and Physicochemical Properties

COX Binding Affinity
  • This compound derivatives (e.g., compounds 59–78 ) exhibit higher binding affinity for COX-1 over COX-2, suggesting selectivity for anti-inflammatory applications. Compound 66 showed the strongest interaction (ΔG = -9.8 kcal/mol for COX-1) .
  • In contrast, thieno[3,2-b]thiophene-2-carboxylic acid lacks significant COX affinity due to its smaller conjugated system.
Solubility and Bioavailability
  • Dibenzo[b,d]thiophene derivatives often face solubility challenges. For example, CB1 inverse agonist 12e required fluorination (12h ) to improve solubility .
  • Dibenzo[b,f]oxepines exhibit enhanced solubility compared to sulfur-containing analogs, attributed to oxygen’s polarity .

Toxicity and Environmental Impact

  • Polycyclic Aromatic Hydrocarbons (PAHs): Dibenzo[a,l]pyrene and benzo[a]pyrene (structurally related PAHs) are highly carcinogenic, whereas dibenzo[b,d]thiophene derivatives show lower genotoxicity .
  • Environmental Presence : Light PAHs (e.g., phenanthrene) are prevalent in camel milk, but dibenzo[b,d]thiophene derivatives are rarely detected, indicating lower environmental persistence .

Q & A

Q. What synthetic routes are recommended for preparing Dibenzo[b,d]thiophene-1-carboxylic acid derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of dibenzothiophene derivatives typically involves isosteric replacements (e.g., substituting NH with S) and functionalization via alkyl/fluoro groups. For example, the scaffold can be synthesized by reacting dibenzo[b,d]thiophene 5-oxide with triflic acid anhydride and ethyl diazoacetate in dichloromethane under controlled conditions . Key optimization steps include:

  • Catalyst selection : Use triflic acid anhydride to activate intermediates.
  • Purification : Column chromatography with silica gel to isolate products.
  • Safety : Handle diazo compounds (explosive hazards) in well-ventilated hoods and monitor decomposition products (e.g., CO, CO₂, sulfur oxides) .

Q. How should stability and decomposition risks be managed during synthesis?

Methodological Answer: Dibenzo[b,d]thiophene derivatives are stable under normal conditions but decompose when exposed to strong acids/bases or oxidizing agents. Mitigation strategies include:

  • Storage : Keep intermediates in inert atmospheres (e.g., N₂) at low temperatures.
  • Incompatibility management : Avoid contact with strong oxidizers (e.g., HNO₃) to prevent hazardous reactions .
  • Decomposition monitoring : Use gas chromatography to detect CO/CO₂ emissions during reactions .

Advanced Research Questions

Q. What computational strategies predict COX-1/2 binding selectivity of dibenzothiophene analogs?

Methodological Answer: Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities. For example, compound 66 (dibenzo[b,d]thiophene derivative) showed higher COX-1 selectivity due to hydrophobic interactions with Val349 and Leu352 residues . Key steps:

  • Protein preparation : Extract COX-1/2 crystal structures (PDB IDs: 1EQG, 1CX2).
  • Docking parameters : Grid boxes centered on active sites, 100 runs per ligand.
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values (Table 5, ).

Q. How can substituent effects be systematically evaluated to enhance enzyme inhibition?

Methodological Answer: Structure-activity relationship (SAR) studies involve:

  • Substituent variation : Introduce fluoro (electron-withdrawing) or alkyl (hydrophobic) groups at positions 3/8.
  • In vitro assays : Measure IC₅₀ values using COX-1/2 inhibition kits (e.g., Cayman Chemical).
  • Data analysis : Correlate substituent size/logP with binding scores (e.g., compound 66 with –CF₃ showed 10-fold selectivity for COX-1) .

Q. How can dibenzothiophene derivatives be integrated into OLED materials?

Methodological Answer: The dibenzothiophene core enhances hole-blocking in OLEDs due to its high triplet energy. Methodologies include:

  • Polymer synthesis : Incorporate dibenzothiophene segments via Suzuki coupling with boronic acid-functionalized monomers .
  • Characterization : Use UV-Vis (λₐᵦₛ ~350 nm) and electroluminescence (EL) spectra to assess charge transport efficiency.
  • Device testing : Fabricate blue phosphorescent OLEDs with external quantum efficiency (EQE) >20% .

Q. What strategies enable functionalization for metal-organic frameworks (MOFs)?

Methodological Answer: Boronic acid-functionalized derivatives (e.g., dibenzo[b,d]thiophene-2,8-diyldiboronic acid) enable MOF assembly via Suzuki-Miyaura cross-coupling:

  • Synthetic route : React dibenzothiophene with B₂Pin₂ under Pd catalysis.
  • MOF integration : Coordinate with Zn²⁺ or Cu²⁺ nodes to form rigid struts .
  • Characterization : Confirm porosity via BET surface area analysis (>1000 m²/g).

Q. How can discrepancies between docking predictions and experimental binding data be resolved?

Methodological Answer: Discrepancies often arise from ligand flexibility or solvation effects. Resolution strategies:

  • Enhanced sampling : Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational changes.
  • Mutagenesis studies : Validate key residues (e.g., COX-1 Val349) via alanine scanning.
  • Free energy calculations : Apply MM-PBSA to refine binding ΔG predictions .

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